Potency vs. Carboxin and TTFA
Atpenin A5 demonstrates vastly superior inhibitory potency against mammalian mitochondrial complex II compared to the conventional inhibitors carboxin and thenoyltrifluoroacetone (TTFA). In a direct comparative study using bovine heart mitochondria, the IC50 value of Atpenin A5 was determined to be 3.7 nM [1]. This value is approximately 300-fold lower than the IC50 for carboxin (1.1 μM) and 1,600-fold lower than the IC50 for TTFA (5.8 μM) [1].
| Evidence Dimension | Inhibitory potency (IC50) against mammalian complex II (SQR activity) |
|---|---|
| Target Compound Data | IC50 = 3.7 nM (bovine heart mitochondria) |
| Comparator Or Baseline | Carboxin: IC50 = 1.1 μM; TTFA: IC50 = 5.8 μM |
| Quantified Difference | Atpenin A5 is 300-fold more potent than carboxin and 1,600-fold more potent than TTFA |
| Conditions | Bovine heart mitochondrial succinate-ubiquinone reductase (SQR) activity assay, as reported in PNAS 2003. |
Why This Matters
This potency differential allows researchers to achieve near-complete complex II inhibition at nanomolar concentrations, minimizing off-target effects often associated with the micromolar concentrations required for carboxin or TTFA.
- [1] Miyadera, H., Shiomi, K., Ui, H., Yamaguchi, Y., Masuma, R., Tomoda, H., ... & Omura, S. (2003). Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase). Proceedings of the National Academy of Sciences, 100(2), 473-477. View Source
